Cas no 878433-23-9 (2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

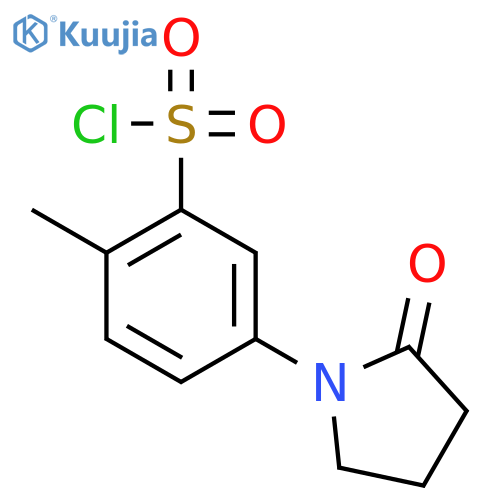

878433-23-9 structure

商品名:2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

CAS番号:878433-23-9

MF:C11H12ClNO3S

メガワット:273.735880851746

MDL:MFCD07801185

CID:992853

PubChem ID:6484675

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

- 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride

- 878433-23-9

- SCHEMBL13931834

- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

- 2-methyl-5-(2-oxidanylidenepyrrolidin-1-yl)benzenesulfonyl chloride

- 2-methyl-5-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride

- DTXSID90424473

- BB 0259502

- CS-0208444

- RS-0398

- AKOS000301905

- A842386

- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonylchloride

- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

- 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

-

- MDL: MFCD07801185

- インチ: InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

- InChIKey: BWTNVYNSLQCXRC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 273.0226421g/mol

- どういたいしつりょう: 273.0226421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M240690-500mg |

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |

878433-23-9 | 500mg |

$ 600.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-1g |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 97% | 1g |

¥5550.00 | 2024-04-27 | |

| Fluorochem | 059730-2g |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 2g |

£598.00 | 2022-03-01 | ||

| TRC | M240690-100mg |

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |

878433-23-9 | 100mg |

$ 185.00 | 2022-06-04 | ||

| TRC | M240690-250mg |

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |

878433-23-9 | 250mg |

$ 380.00 | 2022-06-04 | ||

| Fluorochem | 059730-250mg |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 250mg |

£160.00 | 2022-03-01 | ||

| A2B Chem LLC | AH85981-100mg |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 95 | 100mg |

$313.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-250mg |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 97% | 250mg |

¥2310.00 | 2024-04-27 | |

| Chemenu | CM376482-1g |

2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride |

878433-23-9 | 95%+ | 1g |

$356 | 2023-01-01 | |

| Fluorochem | 059730-1g |

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |

878433-23-9 | 1g |

£372.00 | 2022-03-01 |

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

5. Book reviews

878433-23-9 (2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:878433-23-9)2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):289.0